

Actiphenol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Actiphenol

Cat. No.: B2840112

[Get Quote](#)

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Actiphenol**, a naturally occurring glutarimide antibiotic. The document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its antiviral and antifungal effects. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of **Actiphenol**.

Chemical Structure and Physicochemical Properties

Actiphenol, with the systematic IUPAC name 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione, is a complex organic molecule. Its structure features a glutarimide ring linked to a substituted phenolic moiety.

Table 1: Chemical Identifiers and Properties of **Actiphenol**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₇ NO ₄	--INVALID-LINK--
IUPAC Name	4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione	--INVALID-LINK--
CAS Number	526-02-3	--INVALID-LINK--
Molecular Weight	275.30 g/mol	--INVALID-LINK--
Monoisotopic Mass	275.11575802 Da	--INVALID-LINK--

Table 2: Crystallographic Data for **Actiphenol**

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	a = 10.772(2) Å, b = 6.594(1) Å, c = 20.185(3) Å, β = 100.60(1)°
Volume	1409.3(4) Å ³
Z	4
Calculated Density	1.297 g/cm ³

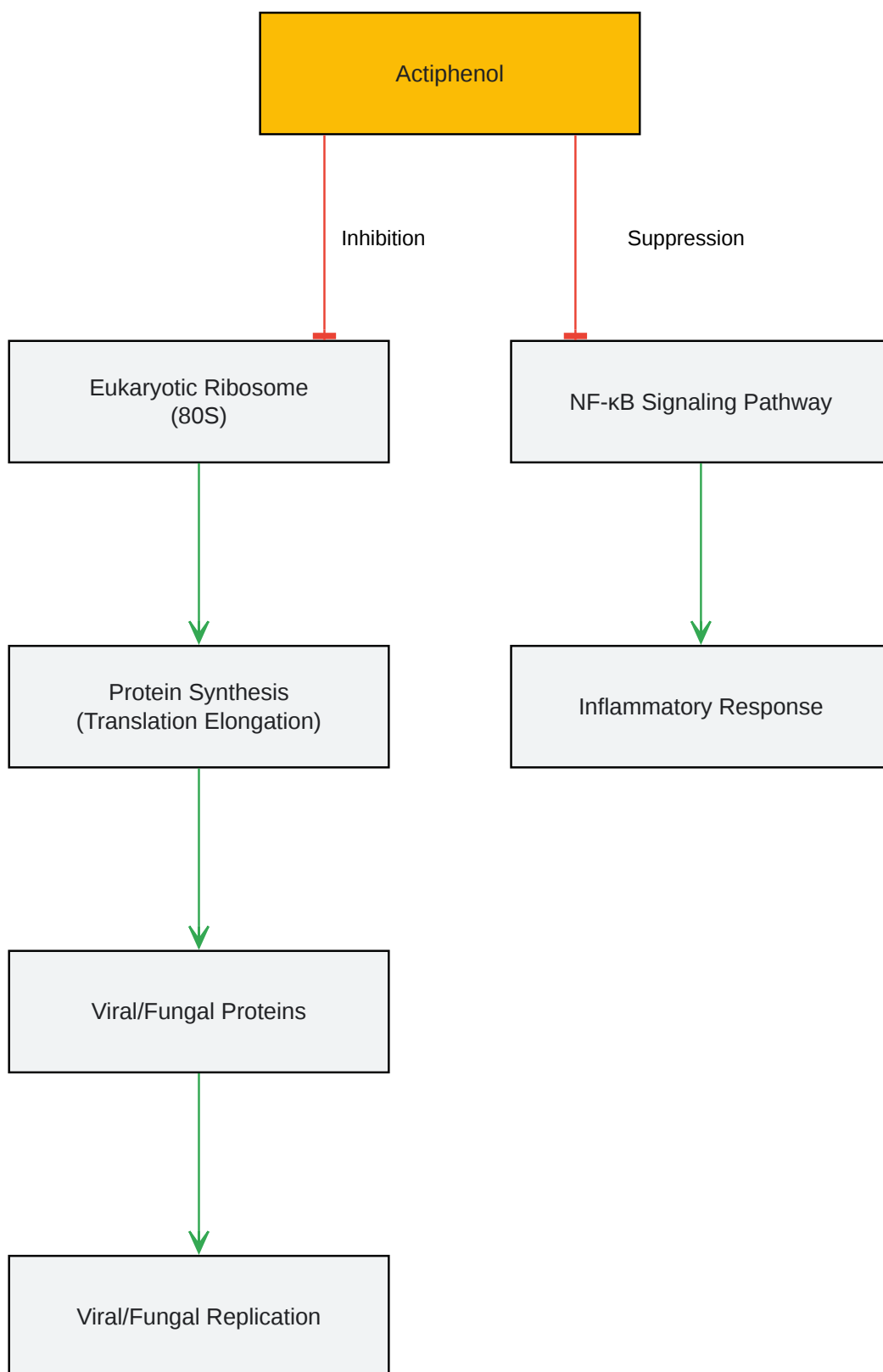
Biological Activity and Potential Mechanisms of Action

Actiphenol is a bacterial metabolite originally isolated from *Streptomyces* species and has demonstrated notable antiviral and antifungal activities.[1] It is active against coxsackievirus B3 and influenza A virus.[1] Furthermore, **Actiphenol** potentiates the antifungal activity of miconazole against *Candida albicans*.[1]

While the precise signaling pathways modulated by **Actiphenol** have not been fully elucidated, its chemical structure as a glutarimide antibiotic and a phenolic compound suggests potential mechanisms of action.

Inferred Mechanism as a Glutarimide Antibiotic

Glutarimide antibiotics are known to exert their effects by inhibiting protein synthesis in eukaryotes.^[2] This class of compounds can interfere with the elongation step of translation. Some glutarimide derivatives have also been shown to suppress the NF- κ B signaling pathway, which is a critical regulator of inflammatory responses.^[3]

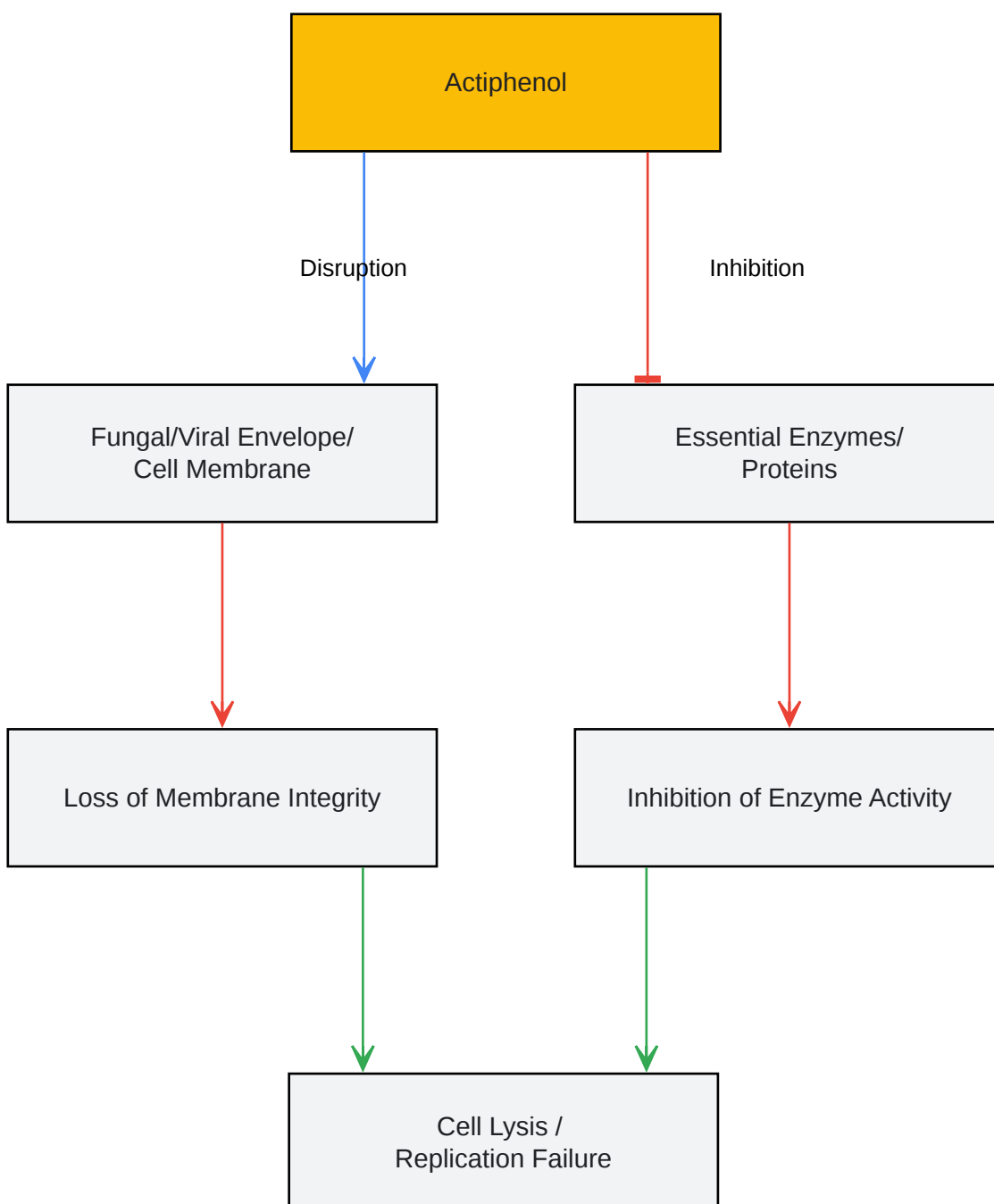


[Click to download full resolution via product page](#)

Caption: Inferred mechanism of **Actiphenol** as a glutarimide antibiotic.

Inferred Mechanism as a Phenolic Compound

Phenolic compounds are well-documented for their broad-spectrum antimicrobial properties. Their mechanisms of action often involve the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[4] They can also interfere with essential enzymes and transport proteins. Furthermore, the antioxidant properties of phenols can help mitigate oxidative stress, although this is more relevant to host-cell interactions than direct antimicrobial activity.[5]



[Click to download full resolution via product page](#)

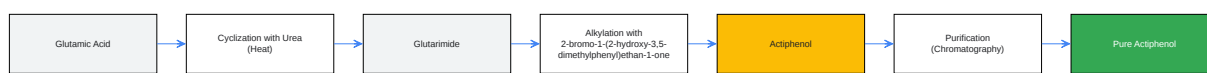
Caption: Inferred antimicrobial mechanism of **Actiphenol** as a phenolic compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Actiphenol** are not readily available in the public domain. Therefore, the following sections provide representative methodologies based on standard practices for similar compounds.

Representative Chemical Synthesis of Actiphenol

The synthesis of **Actiphenol** can be approached through a multi-step process involving the formation of the glutarimide ring and its subsequent alkylation with a suitable phenacyl bromide derivative. The following is a plausible synthetic route.



[Click to download full resolution via product page](#)

Caption: Representative workflow for the chemical synthesis of **Actiphenol**.

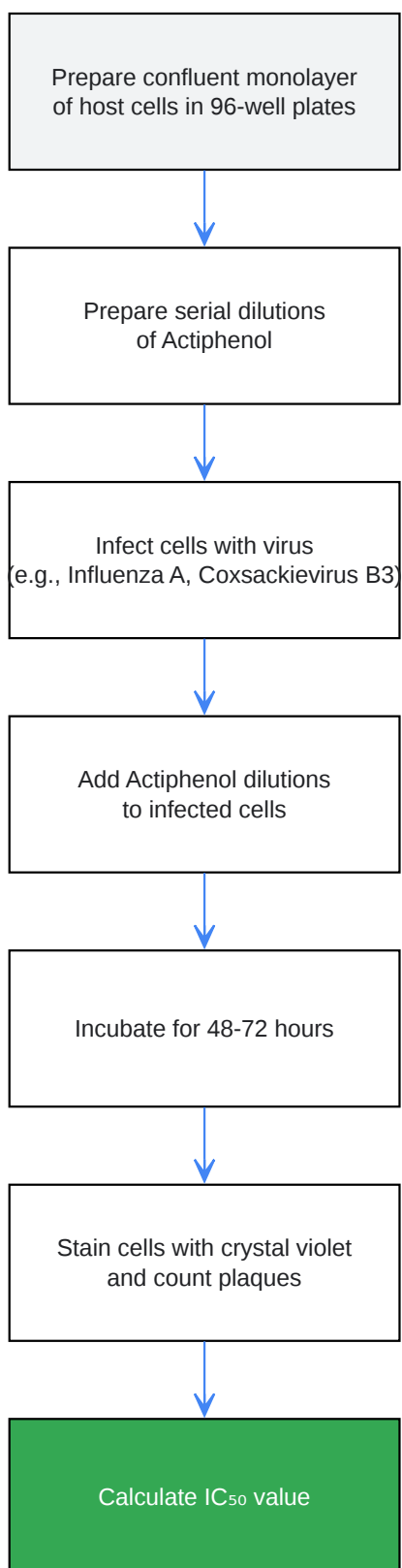
Methodology:

- **Synthesis of Glutarimide:** Glutamic acid is heated with urea at 180-190°C for 2 hours. The reaction mixture is then cooled, and the resulting solid is recrystallized from water to yield pure glutarimide.
- **Synthesis of 2-bromo-1-(2-hydroxy-3,5-dimethylphenyl)ethan-1-one:** 1-(2-hydroxy-3,5-dimethylphenyl)ethan-1-one is brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride. The reaction is typically carried out under reflux, and the product is purified by crystallization.

- **Alkylation of Glutarimide:** Glutarimide is deprotonated using a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF). The resulting anion is then reacted with 2-bromo-1-(2-hydroxy-3,5-dimethylphenyl)ethan-1-one at room temperature. The reaction is monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure **Actiphenol**.

Antiviral Susceptibility Testing: Plaque Reduction Assay

This assay determines the concentration of **Actiphenol** required to inhibit virus-induced cell death (cytopathic effect) or plaque formation.



[Click to download full resolution via product page](#)

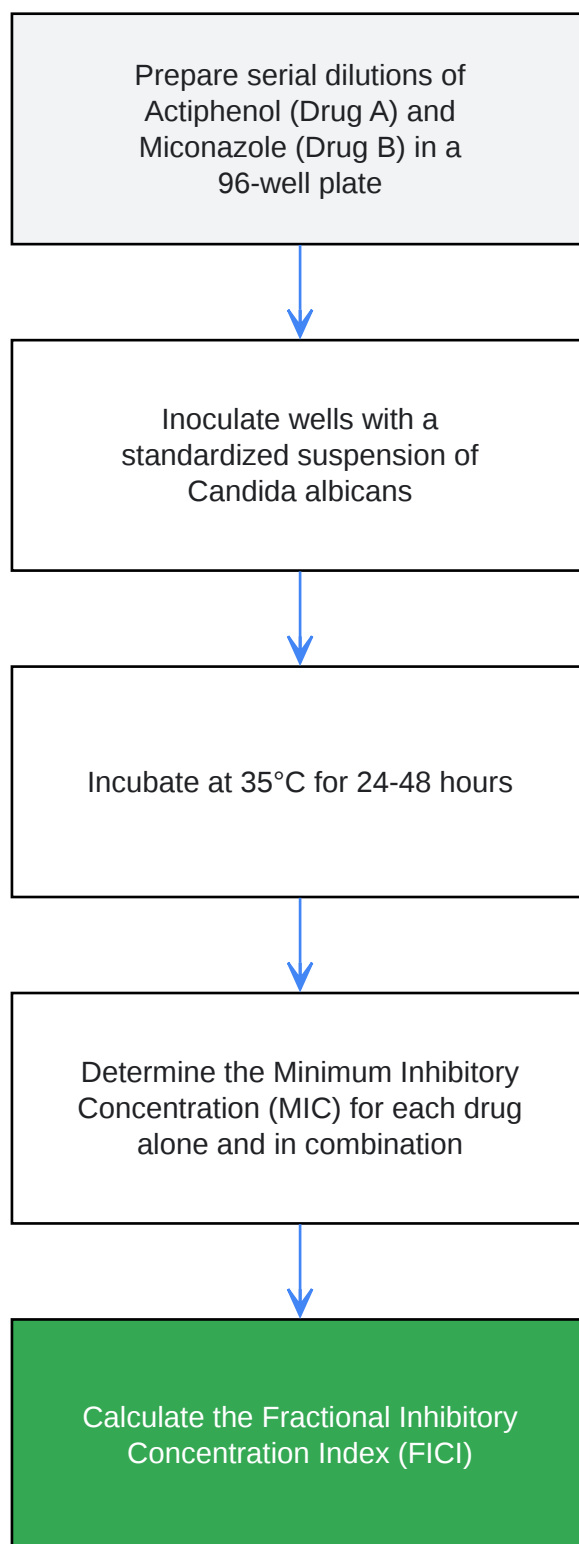
Caption: Workflow for a standard plaque reduction assay.

Methodology:

- **Cell Culture:** Host cells susceptible to the virus of interest (e.g., MDCK for influenza) are seeded in 96-well plates and grown to confluency.
- **Compound Preparation:** A stock solution of **Actiphenol** is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve the desired test concentrations.
- **Infection:** The cell culture medium is removed from the wells, and the cells are infected with a known titer of the virus for 1-2 hours at 37°C.
- **Treatment:** After the incubation period, the viral inoculum is removed, and the cells are washed. The different dilutions of **Actiphenol** are then added to the wells.
- **Incubation and Plaque Visualization:** The plates are incubated for 48-72 hours at 37°C in a CO₂ incubator to allow for plaque formation. After incubation, the cells are fixed and stained with a solution of crystal violet.
- **Data Analysis:** The number of plaques in each well is counted. The concentration of **Actiphenol** that inhibits plaque formation by 50% (IC₅₀) compared to the untreated virus control is calculated using regression analysis.

Antifungal Synergy Testing: Checkerboard Microdilution Assay

This assay is used to evaluate the synergistic effect of **Actiphenol** with another antifungal agent, such as miconazole.



[Click to download full resolution via product page](#)

Caption: Workflow for a checkerboard microdilution assay.

Methodology:

- **Preparation of Drug Dilutions:** In a 96-well microtiter plate, serial twofold dilutions of **Actiphenol** are prepared along the x-axis, and serial twofold dilutions of miconazole are prepared along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
- **Inoculum Preparation:** A standardized inoculum of *Candida albicans* is prepared according to CLSI guidelines.
- **Inoculation and Incubation:** Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.
- **Determination of MIC:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug (alone or in combination) that visibly inhibits fungal growth.
- **Calculation of FICI:** The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: $FICI = (MIC \text{ of Drug A in combination} / MIC \text{ of Drug A alone}) + (MIC \text{ of Drug B in combination} / MIC \text{ of Drug B alone})$. A FICI of ≤ 0.5 is considered synergistic.

Conclusion

Actiphenol is a promising natural product with demonstrated antiviral and antifungal properties. Its dual chemical nature as a glutarimide and a phenolic compound suggests multiple potential mechanisms of action, including inhibition of protein synthesis and disruption of microbial cell membranes. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways. The representative experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of **Actiphenol**, which can aid in its further development as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Actiphenol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2840112#chemical-structure-and-properties-of-actiphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com